molecular formula C20H14N4O6 B3370193 N,N'-bis(3-nitrophenyl)terephthalamide CAS No. 34062-85-6

N,N'-bis(3-nitrophenyl)terephthalamide

Cat. No.: B3370193
CAS No.: 34062-85-6
M. Wt: 406.3 g/mol
InChI Key: ZYQYDMAEGZCUPD-UHFFFAOYSA-N
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Description

N,N'-bis(3-nitrophenyl)terephthalamide (CAS 34062-85-6) is a symmetrical aromatic diamide with a molecular weight of 406.3 g/mol and the molecular formula C₂₀H₁₄N₄O₆ . This compound features a rigid terephthalamide core flanked by two 3-nitrophenyl groups, making it a compelling subject in supramolecular chemistry and materials science research . The structure provides a planar backbone, and the amide linkages act as strong hydrogen bond donors and acceptors, facilitating the formation of predictable and robust multi-dimensional networks through intermolecular N-H···O hydrogen bonds. This directional bonding is a cornerstone for crystal engineering and the construction of highly ordered molecular assemblies . The nitro (-NO₂) groups at the meta positions are powerful electron-withdrawing functionalities that significantly influence the molecule's electronic properties and solid-state packing. These groups can also participate in intermolecular interactions, further enriching its supramolecular chemistry . A primary research application of this compound is as a precursor for more complex molecules. Specifically, the nitro groups can be reduced to amino (-NH₂) groups, yielding a diamine monomer that is valuable for synthesizing novel polyamides or for constructing metal-organic frameworks (MOFs) and other coordination polymers . The compound is typically synthesized via a condensation reaction between terephthaloyl chloride and two equivalents of 3-nitroaniline, making it a readily accessible building block for advanced chemical research . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,4-N-bis(3-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14N4O6/c25-19(21-15-3-1-5-17(11-15)23(27)28)13-7-9-14(10-8-13)20(26)22-16-4-2-6-18(12-16)24(29)30/h1-12H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQYDMAEGZCUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34062-85-6
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Record name N,N'-BIS(3-NITROPHENYL)TEREPHTHALAMIDE
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Synthetic Methodologies and Mechanistic Investigations of N,n Bis 3 Nitrophenyl Terephthalamide

Established Synthetic Routes to N,N'-bis(3-nitrophenyl)terephthalamide and Analogues

The primary and most well-established method for synthesizing this compound involves the amidation of a terephthalic acid derivative with 3-nitroaniline (B104315). This approach is a classic example of nucleophilic acyl substitution.

Amidation Reactions: Coupling Strategies for Terephthalic Acid Derivatives with 3-nitroaniline

The most common coupling strategy for the synthesis of this compound is the Schotten-Baumann reaction. iitk.ac.inorganic-chemistry.orgwikipedia.org This method involves the acylation of an amine with an acid chloride in the presence of a base. jk-sci.comchemistnotes.com In this specific synthesis, terephthaloyl chloride is reacted with 3-nitroaniline.

The reaction is typically carried out in a two-phase solvent system, for instance, an organic solvent like dichloromethane and an aqueous phase containing a base such as sodium hydroxide. wikipedia.org The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.org

A relevant example is the synthesis of the analogous compound, N,N'-bis(4-nitrophenyl)terephthalamide. In a patented process, this compound was prepared by cooling a solution of p-nitroaniline in an organic amide solvent, such as hexamethylphosphoramide or N-methyl-2-pyrrolidone, to 5°C. Terephthaloyl chloride was then added portion-wise over a period of 30 minutes to 3 hours to yield the desired product.

Optimization of Reaction Conditions: Yield Enhancement and Purity Control in this compound Synthesis

The yield and purity of this compound are highly dependent on several reaction parameters. The choice of solvent, temperature, base, and the stoichiometry of the reactants are all critical factors that need to be carefully controlled.

Solvent Effects: The solvent plays a crucial role in the Schotten-Baumann reaction. Dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) are often employed due to their ability to dissolve the reactants and facilitate the reaction. ucl.ac.uk However, concerns over the toxicity of these solvents have led to the exploration of greener alternatives. ucl.ac.uk For similar amidation reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) have been investigated as more environmentally friendly options. semanticscholar.org

Temperature Control: The reaction is typically conducted at low to ambient temperatures to control the exothermic nature of the reaction and minimize side reactions. Cooling the reaction mixture, as seen in the synthesis of the 4-nitro analogue, helps to ensure a high yield and purity of the final product.

Role of the Base: The selection of the base is also important. While inorganic bases like sodium hydroxide are commonly used in the traditional Schotten-Baumann setup, organic bases such as pyridine or triethylamine can also be employed, particularly in non-aqueous reaction conditions. jk-sci.com The base must be strong enough to effectively neutralize the generated acid but not so strong as to promote unwanted side reactions.

Interactive Table: Factors Affecting Yield and Purity in Diarylterephthalamide Synthesis

ParameterEffect on YieldEffect on PurityNotes
Solvent Can significantly impact reaction rate and solubility of reactants and products.A suitable solvent can minimize by-product formation by ensuring homogeneity.Dipolar aprotic solvents are common, but greener alternatives are being explored. ucl.ac.uksemanticscholar.org
Temperature Generally, higher temperatures increase reaction rates but can also lead to decomposition and side reactions.Lower temperatures are often preferred to control exothermicity and improve selectivity.Optimal temperature is a balance between reaction rate and product stability.
Base Crucial for neutralizing the acid byproduct and driving the reaction to completion.Excess or overly strong bases can lead to hydrolysis of the acid chloride or other side reactions.Both inorganic and organic bases can be used depending on the reaction conditions. jk-sci.com
Stoichiometry A slight excess of the amine or acid chloride can be used to ensure complete conversion of the limiting reagent.Precise control of stoichiometry is key to minimizing unreacted starting materials in the final product.The optimal ratio should be determined experimentally.

Novel Synthetic Approaches and Catalyst Systems for this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies. This has led to the exploration of green chemistry principles, as well as advanced techniques like microwave-assisted synthesis and flow chemistry for the production of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on several key areas, including the use of safer solvents, catalytic methods to improve atom economy, and the use of renewable feedstocks.

The search for greener solvents is a major focus in making amide bond formation more sustainable. researchgate.net Solvents are chosen based on their environmental impact, safety profile, and ability to facilitate the reaction. Biocatalytic approaches, while still in development for this specific compound, represent a promising green alternative for amide bond formation, often proceeding under mild conditions with high selectivity. researchgate.net

Microwave-Assisted and Flow Chemistry Methodologies for this compound Derivatives

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. nih.govnih.gov In the context of amide synthesis, microwave-assisted methods can accelerate the reaction between carboxylic acids or their derivatives and amines. nih.gov For the synthesis of N,N'-diaryl amides, microwave-assisted protocols have been developed that are efficient and high-yielding. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. acs.org The synthesis of amides from acid chlorides and amines has been successfully demonstrated in flow-through systems. acs.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. The polycondensation of p-phenylenediamine and terephthaloyl chloride to produce poly(p-phenylene terephthalamide) has been successfully implemented in a microstructured chemical system, demonstrating the feasibility of flow chemistry for producing related aromatic polyamides. rsc.org

Reaction Mechanism Elucidation for this compound Formation

The formation of this compound via the reaction of terephthaloyl chloride and 3-nitroaniline follows a nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the 3-nitroaniline on one of the electrophilic carbonyl carbons of terephthaloyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and forming the first amide bond. A proton is subsequently removed from the nitrogen atom, typically by a base present in the reaction mixture. This process is then repeated at the other carbonyl group of the terephthaloyl chloride with a second molecule of 3-nitroaniline to yield the final this compound product.

Computational studies on related systems, such as the organocatalyzed amidation of methylbenzoate, suggest a stepwise mechanism involving tetrahedral intermediates is likely. researchgate.net These theoretical investigations help to elucidate the transition states and energy barriers involved in the reaction, providing a deeper understanding of the factors that control the reaction rate and outcome. While specific computational studies on the formation of this compound are not widely available, the general principles derived from similar systems are applicable.

Advanced Spectroscopic and Structural Elucidation Techniques for N,n Bis 3 Nitrophenyl Terephthalamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of N,N'-bis(3-nitrophenyl)terephthalamidersc.orgmdpi.combenchchem.comresearchgate.net

In the ¹H NMR spectrum, distinct signals are expected for the amide protons and the aromatic protons on the central terephthaloyl ring and the two 3-nitrophenyl rings. The amide proton (N-H) would likely appear as a singlet at a downfield chemical shift (typically >10 ppm in DMSO-d₆) due to the deshielding effects of the adjacent carbonyl group and hydrogen bonding. The protons on the central benzene (B151609) ring, being chemically equivalent, would produce a sharp singlet. The four protons on each of the 3-nitrophenyl groups would exhibit a more complex pattern of multiplets (doublets, triplets) in the aromatic region (7.5-9.0 ppm), characteristic of a 1,3-disubstituted benzene ring.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. Key signals would include those for the carbonyl carbons of the amide groups (around 164-166 ppm), the carbons of the central phenyl ring, and the carbons of the 3-nitrophenyl rings. mdpi.comresearchgate.net The carbon atoms attached to the electron-withdrawing nitro groups would be significantly deshielded and appear at a higher chemical shift compared to the other aromatic carbons.

Variable-temperature ¹H NMR studies can also be employed to investigate hydrogen-bonding dynamics within the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N,N'-bis(3-nitrophenyl)terephthalamide in DMSO-d₆

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (N-H) > 10 (singlet) -
Carbonyl (C=O) - ~165
Central Phenyl (C-H) ~8.2 (singlet) ~138 (quaternary), ~129 (C-H)

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis of N,N'-bis(3-nitrophenyl)terephthalamideuni.lu

Mass spectrometry (MS) is critical for confirming the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement that can validate the elemental composition of C₂₀H₁₄N₄O₆ (monoisotopic mass: 406.0913 Da). uni.lu

The analysis can detect various adducts of the molecular ion, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, which helps in the unambiguous identification of the parent molecule. uni.lu Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. The most likely fragmentation would occur at the amide linkages, which are the weakest bonds in the structure. This would lead to characteristic fragment ions corresponding to the 3-nitroaniline (B104315) moiety and the terephthaloyl core, further corroborating the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

Adduct Formula Calculated m/z
[M]⁺ C₂₀H₁₄N₄O₆ 406.0908
[M+H]⁺ C₂₀H₁₅N₄O₆⁺ 407.0986
[M+Na]⁺ C₂₀H₁₄N₄O₆Na⁺ 429.0806

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in N,N'-bis(3-nitrophenyl)terephthalamidebenchchem.comnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show strong absorption bands corresponding to the key functional groups. A prominent N-H stretching vibration for the secondary amide is expected around 3300 cm⁻¹. The amide C=O stretching vibration (Amide I band) typically appears as a very strong band in the region of 1650-1680 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹. Furthermore, characteristic absorptions for the nitro group (N-O) would be observed as strong bands around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. It would be useful for analyzing the vibrations of the benzene rings and the symmetric stretch of the nitro groups.

Table 3: Key Predicted Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amide N-H Stretch ~3300
Aromatic C-H Stretch 3000 - 3100
Amide C=O Stretch (Amide I) 1650 - 1680
Amide N-H Bend (Amide II) ~1550
Nitro N-O Asymmetric Stretch ~1530
Aromatic C=C Stretch 1400 - 1600

X-ray Diffraction (XRD) Methodologies for Single Crystal and Powder Structure Determination of N,N'-bis(3-nitrophenyl)terephthalamidemdpi.comnih.govabo.fi

X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (SCXRD), if a suitable crystal can be grown, would yield a complete structural model. This includes precise bond lengths, bond angles, and torsion angles, such as the dihedral angle between the central terephthaloyl ring and the pendant 3-nitrophenyl rings. mdpi.com For related terephthalamide (B1206420) structures, these dihedral angles are known to be non-zero, indicating a twisted conformation. SCXRD would also elucidate the intermolecular forces that govern the crystal packing, such as hydrogen bonding between the amide N-H donor and a carbonyl or nitro oxygen acceptor (N-H···O) and potential π-π stacking interactions between the aromatic rings. nih.govnih.gov

Powder X-ray diffraction (PXRD) is used on bulk polycrystalline samples. While it does not provide the atomic-level detail of SCXRD, it generates a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase. PXRD is essential for assessing the phase purity of a synthesized batch, identifying different polymorphs (different crystal structures of the same compound), and determining the degree of crystallinity. abo.firesearchgate.net

Elemental Analysis for Compositional Verification of N,N'-bis(3-nitrophenyl)terephthalamidemdpi.comnih.gov

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a purified sample. The experimentally determined values are compared against the theoretical values calculated from the molecular formula, C₂₀H₁₄N₄O₆. A close match between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Composition of this compound (C₂₀H₁₄N₄O₆)

Element Atomic Weight Molar Mass Contribution ( g/mol ) Theoretical Percentage (%)
Carbon (C) 12.011 240.22 59.12%
Hydrogen (H) 1.008 14.112 3.48%
Nitrogen (N) 14.007 56.028 13.79%
Oxygen (O) 15.999 95.994 23.61%

| Total | | 406.354 | 100.00% |

Advanced Chromatographic Techniques for Purity Assessment and Isolation of this compound Isomersbenchchem.comresearchgate.netsemanticscholar.org

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or positional isomers (e.g., N,N'-bis(2-nitrophenyl)- or N,N'-bis(4-nitrophenyl)terephthalamide).

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) configuration, is the premier technique for purity determination. researchgate.net Due to the poor solubility of many amides, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be required as part of the mobile phase. researchgate.net A pure sample should yield a single, sharp peak in the chromatogram, and the area of this peak can be used for quantitative analysis.

Thin-Layer Chromatography (TLC) is a simpler, faster method used to monitor the progress of the synthesis reaction and to make a preliminary assessment of purity. semanticscholar.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the separation of the desired product from unreacted starting materials or impurities.

For polymeric materials derived from this compound, Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution.

Supramolecular Assembly and Crystal Engineering of N,n Bis 3 Nitrophenyl Terephthalamide

Hydrogen Bonding Networks in N,N'-bis(3-nitrophenyl)terephthalamide Solid-State Structures

The solid-state structure of this compound is significantly influenced by a network of hydrogen bonds. The amide groups (–CONH–) are primary sites for these interactions, with the amide nitrogen acting as a hydrogen bond donor (N–H) and the carbonyl oxygen serving as a potent acceptor (C=O). This classic N–H···O hydrogen bond is a robust and directional interaction that often leads to the formation of one-dimensional chains or tapes. In these arrangements, molecules are linked head-to-tail, creating a polymeric supramolecular backbone.

| Potential Hydrogen Bond Interactions in this compound | | :--- | :--- | | Donor | Acceptor | | Amide N-H | Carbonyl C=O | | Amide N-H | Nitro O-N-O | | Aromatic C-H | Carbonyl C=O | | Aromatic C-H | Nitro O-N-O |

π-Stacking and Aromatic Interactions in the Self-Assembly of this compound

The self-assembly of this compound is heavily guided by π-stacking and other aromatic interactions, owing to the presence of three phenyl rings within its structure. nih.gov These non-covalent forces are fundamental to the packing of the hydrogen-bonded sheets or chains into a stable crystalline lattice. The interactions can occur between the central terephthaloyl ring and the peripheral 3-nitrophenyl rings of adjacent molecules.

Polymorphism and Pseudopolymorphism in this compound Crystals

This compound is a candidate for exhibiting polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms with different molecular arrangements or conformations. nih.gov This phenomenon arises from the molecule's conformational flexibility, particularly the rotation around the amide C–N bonds and the C–C bonds linking the phenyl rings. Different crystallization conditions, such as solvent and temperature, can trap different molecular conformations or packing motifs, leading to distinct polymorphs.

Each polymorph would possess a unique set of physicochemical properties, including melting point, solubility, and stability. For example, one polymorph might be characterized by a layered structure held together by π-interactions, while another might feature a more intricate three-dimensional hydrogen-bonded network. mdpi.com

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates, is also a possibility. Depending on the crystallization solvent, this compound could form hydrates or other solvates where the solvent molecules are integral to the hydrogen-bonding network, acting as bridges between the primary molecules.

Structural Feature Polymorph I (Hypothetical) Polymorph II (Hypothetical)
Crystal SystemOrthorhombicTriclinic
Asymmetric Unit (Z')12
Hydrogen Bonding3D Network2D Layers
Key InteractionsN-H···O, C-H···ON-H···O, π-π stacking
DensityLowerHigher

Co-crystallization and Host-Guest Chemistry of this compound

The robust hydrogen-bonding capabilities of the amide groups in this compound make it an excellent candidate for forming co-crystals. nih.gov Co-crystallization involves combining the target molecule with a second, different molecule (a coformer) in a stoichiometric ratio to create a new, homogeneous crystalline solid. The coformer is typically chosen for its ability to form complementary hydrogen bonds.

For this compound, suitable coformers could include carboxylic acids, which can form strong O–H···O=C hydrogen bonds with the amide's carbonyl oxygen, or molecules with accessible nitrogen atoms (like pyridines) that can accept a hydrogen bond from the amide N–H group. nih.govnih.gov This strategy allows for the systematic modification of the crystal structure and thus the material's properties.

In the context of host-guest chemistry, the ordered, crystalline framework of this compound, or its co-crystals, can create voids or channels capable of encapsulating smaller guest molecules. nih.gov The size, shape, and chemical nature of these cavities are determined by the supramolecular assembly of the host molecules. This could potentially allow for the selective inclusion of specific guests, driven by size complementarity and weak host-guest interactions within the cavity. aalto.fi

Directed Assembly of this compound into Higher-Order Architectures

The directed assembly of this compound into predictable, higher-order architectures is a central goal of its crystal engineering. By understanding and controlling the interplay of the primary non-covalent interactions, it is possible to guide the self-assembly process toward desired supramolecular structures.

The formation of one-dimensional tapes or chains through N–H···O hydrogen bonding is often the first step in the hierarchical assembly. nih.gov These primary structures then organize into two-dimensional sheets, a process typically directed by weaker C–H···O hydrogen bonds and π-stacking interactions. The final three-dimensional architecture is achieved through the specific packing of these sheets, which is governed by the subtle balance of all intermolecular forces. By modifying the molecular structure (e.g., changing the position of the nitro group) or by introducing specific coformers, it is possible to program the assembly to favor certain architectures over others, leading to materials with tailored structures and functions.

N,n Bis 3 Nitrophenyl Terephthalamide in Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Design Principles for N,N'-bis(3-nitrophenyl)terephthalamide in Metal Complexation

The primary donor sites on the this compound molecule are the oxygen atoms of the amide carbonyl groups. These oxygen atoms are effective coordination sites for a variety of metal ions. The amide groups can act as monodentate or bidentate ligands, and in the context of this molecule, they are positioned to potentially bridge metal centers, facilitating the formation of coordination polymers.

The rigidity of the central terephthalamide (B1206420) core, combined with the rotational freedom of the N-phenyl bonds, allows the ligand to adopt various conformations. This conformational flexibility can be crucial in satisfying the geometric preferences of different metal ions. The nitro groups, while not typically primary coordination sites, are strong electron-withdrawing groups. Their presence significantly influences the electronic properties of the phenyl rings and the amide groups, which can modulate the Lewis basicity of the donor oxygen atoms and affect the stability and properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes incorporating this compound

While specific reports on the synthesis and characterization of metal complexes with this compound are scarce, general methodologies for the synthesis of similar amide-based metal complexes can be considered. These typically involve the reaction of the ligand with a metal salt in a suitable solvent or solvent system, often under solvothermal conditions which can promote the crystallization of the resulting complex.

The characterization of any potential metal complexes of this compound would rely on a suite of standard analytical techniques:

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (carbonyl) and N-H bonds of the amide groups upon coordination to a metal ion can be observed. A shift to lower wavenumbers for the C=O stretching frequency is indicative of coordination through the amide oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its complexes in solution, although the paramagnetic nature of some metal ions can complicate these measurements.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination environment of the metal ion and any ligand-to-metal or metal-to-ligand charge transfer bands.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes.

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to assess the thermal stability of the complexes and to identify the loss of any coordinated or lattice solvent molecules.

The synthesis of metal complexes with related benzimidazole (B57391) ligands containing nitro groups has been reported, highlighting the feasibility of forming stable complexes with such functionalities. nih.govnih.gov

Role of Amide and Nitro Functionalities in Metal Coordination with this compound

The amide and nitro groups of this compound play distinct and crucial roles in its coordination behavior.

Nitro Functionality: The nitro group is a strong electron-withdrawing group. Its primary role in this ligand is electronic rather than coordinative. By withdrawing electron density from the phenyl rings, the nitro groups make the amide nitrogen atoms less basic and the amide protons more acidic. This electronic effect can influence the strength of the metal-ligand bond. While direct coordination of the nitro group's oxygen atoms to a metal center is possible, it is generally less favorable than coordination via the amide carbonyl oxygen, especially with harder metal ions. However, in some cases, the nitro group can act as a secondary coordination site or participate in hydrogen bonding interactions that help to direct the assembly of the supramolecular structure. The presence of nitro groups can also be exploited for sensing applications, as seen in related MOFs that detect nitroaromatics. researchgate.net

Table 1: Potential Coordination Modes of Functional Groups in this compound

Functional GroupPotential Coordination RoleExpected Interaction
Amide (-CONH-)Primary coordination siteThe carbonyl oxygen acts as a Lewis base, donating a lone pair to the metal ion. Can be monodentate or bridging.
Nitro (-NO₂)Electronic modulation; secondary interactionPrimarily acts as an electron-withdrawing group, influencing the electron density of the primary coordination sites. Oxygen atoms can engage in weak coordination or hydrogen bonding.

This compound as a Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. frontierspecialtychemicals.com The properties of this compound make it a promising candidate for use as a building block, or "linker," in the synthesis of MOFs and coordination polymers.

The linear disposition of the two amide groups across the central benzene (B151609) ring suggests that this ligand could be effective in creating linear or extended network structures. The potential for the amide groups to bridge metal centers is a key feature for the formation of coordination polymers. By carefully selecting the metal ion and reaction conditions, it may be possible to control the dimensionality of the resulting framework.

While there are no specific examples of MOFs constructed from this compound in the reviewed literature, the principles of MOF design suggest its suitability. For instance, related ligands with carboxylic acid groups in place of or in addition to amide groups have been successfully used to create robust MOFs. researchgate.netrsc.org The rigidity of the terephthalamide core would contribute to the formation of a stable and potentially porous framework. The nitro groups, in addition to their electronic influence, would decorate the pores of a resulting MOF, potentially imparting specific properties such as selectivity in gas adsorption or sensing capabilities for electron-deficient molecules.

The synthesis of coordination polymers using related bis(nitrophenyl) compounds has been reported, demonstrating the feasibility of incorporating such ligands into extended network structures. researchgate.net

Mechanistic Aspects of Metal-Ligand Binding with this compound

The binding of this compound to a metal ion is a dynamic process governed by thermodynamics and kinetics. The initial step involves the substitution of solvent molecules from the metal's coordination sphere by the donor atoms of the ligand. In this case, the amide carbonyl oxygens are the most likely primary binding sites.

The stability of the resulting metal-ligand bond is influenced by several factors:

The Hard-Soft Acid-Base (HSAB) Principle: The hard oxygen donor atoms of the amide will form the most stable complexes with hard metal ions (e.g., alkali metals, alkaline earth metals, lanthanides, and early transition metals in high oxidation states).

Chelate Effect: Although this ligand is more likely to act as a bridging ligand, if it were to coordinate to a single metal ion in a bidentate fashion (which is sterically unlikely), the chelate effect would enhance the stability of the complex.

Electronic Effects: The electron-withdrawing nitro groups decrease the electron density on the amide oxygen atoms, which might slightly weaken the metal-ligand bond compared to a non-nitrated analogue. However, this effect could also be beneficial in certain catalytic applications where tuning the electronic properties of the metal center is desirable.

Solvent Effects: The nature of the solvent can play a significant role in the complexation process, influencing both the solubility of the reactants and the stability of the final product.

The formation of coordination polymers and MOFs is a self-assembly process. The final structure is the thermodynamically most stable product under the given reaction conditions. The mechanism involves the reversible formation and breaking of metal-ligand bonds until a stable, crystalline framework is achieved. The specific coordination algorithm of the metal ion and the geometry of the ligand will dictate the topology of the resulting network.

Applications of N,n Bis 3 Nitrophenyl Terephthalamide in Functional Materials

Integration of N,N'-bis(3-nitrophenyl)terephthalamide into Polymeric Materials and Composites: Design and Fabrication Methodologies

The integration of this compound into polymeric structures is primarily achieved through its use as a monomer in polycondensation reactions. As a diamine- or diacid-derived component, it can be reacted with appropriate comonomers to form aromatic polyamides, a class of polymers renowned for their exceptional thermal stability and mechanical strength.

One notable example involves the synthesis of wholly ordered polymers utilizing derivatives of this compound, such as N,N'-bis(4-amino-3-nitrophenyl)terephthalamide. acs.org This approach allows for precise control over the polymer chain structure, leading to materials with highly predictable and uniform properties. The synthesis of such polyamides typically involves solution polymerization techniques, where the monomers are dissolved in a suitable solvent and reacted to form the polymer, which may then be cast into films or spun into fibers.

The general synthetic route to forming polyamides from terephthalamide (B1206420) derivatives often employs methods like the Yamazaki-Higashi phosphorylation or low-temperature solution polycondensation. These methods are effective in producing high-molecular-weight polymers that are often amorphous and readily soluble in various organic solvents, such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP). This solubility is a crucial factor for processing and fabricating these polymers into useful forms like transparent and flexible films.

The fabrication of composites incorporating this compound-based polymers often involves embedding reinforcing agents or other functional materials within the polymer matrix. For instance, the creation of aerogels from related poly(p-phenylene terephthalamide) (PPTA) demonstrates a methodology that could be adapted for polymers containing the nitrophenyl moiety. Such composites could exhibit enhanced thermal insulation and mechanical properties.

Table 1: Common Methodologies for Polyamide Synthesis

Synthesis MethodKey ReagentsTypical SolventsAdvantages
Low-Temperature Solution PolycondensationDiacid chlorides, DiaminesNMP, DMAcHigh molecular weight, avoids degradation of sensitive monomers
Yamazaki-Higashi PhosphorylationDicarboxylic acids, Diamines, Triphenyl phosphite, PyridineNMP, PyridineDirect polycondensation from dicarboxylic acids, good yields
In Situ SilylationSilylated Diamines, Diacid chloridesNMP, Calcium chlorideCan lead to very high molecular weight polymers

This compound as a Component in Sensor Technologies: Detection Mechanisms and Device Architectures

The structural features of this compound, particularly the presence of amide (-NH) groups and electron-deficient nitrophenyl rings, make it a promising candidate for the development of chemical sensors, especially for the detection of anions. The amide protons can act as hydrogen-bond donors, while the aromatic rings can participate in π-π stacking interactions.

The detection mechanism in such sensors often relies on the principle of molecular recognition, leading to a measurable signal upon binding of an analyte. For anions, the interaction is typically through hydrogen bonding between the amide protons of the terephthalamide and the anion. This binding event can induce a change in the electronic properties of the molecule, resulting in a colorimetric or fluorescent response.

Research on structurally similar compounds, such as bis(nitrophenyl) derivatives, has demonstrated their efficacy as colorimetric sensors for anions like fluoride. The interaction with the anion can lead to deprotonation of the amide N-H group, causing a significant color change that is observable with the naked eye. This suggests that this compound could be employed in similar "naked-eye" detection systems.

The design of sensor devices incorporating this compound could involve immobilizing it on a solid support, such as a polymer film or nanoparticles, to create a reusable and portable sensor. The response to the target analyte could then be measured using spectroscopic techniques like UV-Vis or fluorescence spectroscopy.

Table 2: Potential Anion Detection by this compound-based Sensors

Analyte (Anion)Potential Detection MechanismExpected Signal
Fluoride (F⁻)Hydrogen bonding and potential deprotonationColorimetric change, Fluorescence quenching/enhancement
Acetate (CH₃COO⁻)Hydrogen bondingColorimetric change, Fluorescence quenching/enhancement
Dihydrogen Phosphate (H₂PO₄⁻)Hydrogen bondingColorimetric change, Fluorescence quenching/enhancement

Utilization of this compound in Advanced Separation Technologies: Membrane Design and Adsorption Processes

Aromatic polyamides, the class of polymers to which this compound belongs, are extensively used in the fabrication of membranes for separation processes, including gas separation and nanofiltration. The rigidity of the polymer backbone and the potential for strong intermolecular interactions can lead to the formation of materials with well-defined free volume elements, which are crucial for selective permeation.

The incorporation of this compound into a polymer matrix for membrane applications could enhance the separation performance due to its specific chemical and physical properties. The polar nitro groups can introduce specific interactions with certain permeating molecules, potentially increasing the selectivity for polar over non-polar gases.

In the design of such membranes, the polymer is typically cast from a solution to form a thin, dense selective layer on a porous support. The performance of these membranes is evaluated based on their permeability and selectivity for different components of a mixture. While specific data on membranes made from this compound is not widely available, the principles of membrane science suggest that its inclusion could be beneficial for separations involving polar molecules.

Furthermore, materials containing this compound could be explored for adsorption processes. The amide and nitro functionalities could provide active sites for the adsorption of specific ions or small molecules from a solution or gas phase.

This compound in Organic Catalysis and Self-Assembled Nanovessels

While direct applications of this compound in organic catalysis are not extensively documented, its structural motifs suggest potential as a ligand in the design of metal-organic frameworks (MOFs) or as a building block for supramolecular assemblies with catalytic activity. The nitrogen and oxygen atoms of the amide and nitro groups can act as coordination sites for metal ions, which can then serve as catalytic centers.

The propensity of aromatic amides to form hydrogen-bonded networks is a key driver for self-assembly. Research on a closely related compound, N,N′-bis(3-nitrophenyl)methanediamine, has shown the formation of complex hydrogen-bonded sheets in the solid state. This indicates that this compound is also likely to form ordered supramolecular structures through a combination of N-H···O hydrogen bonds and π-π stacking interactions.

Such self-assembled structures could create well-defined cavities or channels, forming nanovessels that could encapsulate guest molecules. These nanostructures could then be utilized in catalysis by providing a confined environment that can influence reaction pathways and selectivities. The nitro groups on the phenyl rings could also play a role in modulating the electronic properties of the self-assembled system, potentially influencing its catalytic activity.

Photochemical and Photophysical Process Engineering through this compound Functionalization

The photochemical and photophysical properties of this compound are influenced by the presence of the nitrophenyl groups, which are known to be photoactive. The nitroaromatic moiety can undergo photoreduction, a process that can be initiated by the absorption of UV light.

Studies on related nitrophenyl ethers have shown that they can be photoreduced by amines through a single electron transfer mechanism. This suggests that this compound could participate in similar photochemical reactions, which could be engineered for applications such as photolithography or the light-induced modification of material surfaces.

In terms of photophysical properties, the introduction of this compound into larger molecular systems or polymers could influence their fluorescence or phosphorescence characteristics. The nitro groups are generally considered to be fluorescence quenchers due to their ability to promote intersystem crossing. This property could be exploited in the design of fluorescent sensors where the binding of an analyte displaces the quenching effect, leading to a "turn-on" fluorescence signal.

Further research into the excited-state dynamics of this compound is needed to fully understand its potential for engineering specific photochemical and photophysical processes.

Chemical Reactivity and Derivatization Strategies for N,n Bis 3 Nitrophenyl Terephthalamide

Transformations of the Nitro Groups: Reduction and Further Functionalization

The most significant chemical transformation of N,N'-bis(3-nitrophenyl)terephthalamide involves the reduction of its two nitro groups to form N,N'-bis(3-aminophenyl)terephthalamide. This diamine is a valuable monomer for the synthesis of advanced polymers.

Reduction to N,N'-bis(3-aminophenyl)terephthalamide:

The conversion of the dinitro compound to the corresponding diamine is typically achieved through catalytic hydrogenation. This process involves reacting the starting material with hydrogen gas under pressure in the presence of a metal catalyst. While specific literature for the 3-nitro isomer is limited, the process for the analogous N,N'-bis(4-nitrophenyl)terephthalamide is well-documented and chemically similar. google.com The reaction conditions generally involve hydrogen pressures ranging from 10 to 600 psi and temperatures between 90-110 °C. google.com

Common catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel

Rhenium and copper-based catalysts google.com

The choice of solvent can include N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). The successful conversion of the nitro groups into reactive amine groups is the gateway to the compound's primary application in polymer chemistry.

Further Functionalization:

The resulting N,N'-bis(3-aminophenyl)terephthalamide serves as a functional monomer. The two primary amine groups can react with various co-monomers to build polymer chains. A primary application is in the synthesis of novel aromatic polyamides and polyimides. ntu.edu.twresearchgate.net For instance, the diamine can be reacted with aromatic dicarboxylic acids or their more reactive diacid chlorides through polycondensation reactions to yield polyamides. ntu.edu.tw

Furthermore, reaction with dianhydrides, such as pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), produces poly(amic acid) precursors, which are then converted to polyimides through thermal or chemical imidization. researchgate.netacs.orgnih.gov These polymers are known for their exceptional thermal stability and mechanical properties.

Modifications of the Amide Linkages and Aromatic Rings in this compound

Amide Linkages:

The amide bonds in this compound are generally stable due to resonance delocalization. They are resistant to hydrolysis under neutral conditions. However, like other amides, they can be cleaved under harsh conditions, such as prolonged heating in strong aqueous acids or bases, which would break the molecule into terephthalic acid and 3-nitroaniline (B104315). This is typically a degradative process and not a synthetic strategy.

Aromatic Rings:

The reactivity of the aromatic rings is heavily influenced by the substituents. Both the nitro group (-NO₂) and the amide carbonyl group (-C(O)NH-) are strong electron-withdrawing groups. nih.gov This deactivates the aromatic rings towards electrophilic aromatic substitution (like Friedel-Crafts reactions or halogenation), making such reactions difficult to perform.

Conversely, the strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). However, the meta position of the nitro group relative to the amide linkage makes it less activating for SNAr compared to ortho or para isomers. While theoretically possible, displacement of the nitro groups by strong nucleophiles is not a commonly reported derivatization for this specific molecule.

Post-Synthetic Modification of this compound-based Materials

The most crucial "post-synthetic modification" of this compound itself is the aforementioned reduction of its nitro groups. This chemical change is essential to create the diamine monomer needed for polymerization.

Once this diamine monomer, N,N'-bis(3-aminophenyl)terephthalamide, is polymerized, the resulting materials (polyamides or polyimides) can be considered for further modifications. While these polymers are generally chosen for their stability and inertness, post-polymerization modification can be employed to fine-tune properties. Strategies can include:

Cross-linking: If a co-monomer with a reactive site (e.g., an unsaturated bond) is included during polymerization, the final polymer can be cross-linked to enhance mechanical strength or reduce solubility. rsc.org

Surface Functionalization: The surface of films or membranes made from these polymers can be modified. For example, plasma treatments or wet-chemical methods could be used to introduce new functional groups to alter surface properties like hydrophilicity or adhesion.

Formation of Polyamide-imides: The diamine derived from this compound can be reacted with trimellitic anhydride (B1165640), which contains both a carboxylic acid and an anhydride group. This leads to the formation of polyamide-imides, a class of polymers that combine the properties of both polyamides and polyimides. acs.orgnih.gov

Reaction Mechanisms of this compound Derivatives

Mechanism of Nitro Group Reduction:

The catalytic hydrogenation of aromatic nitro groups is a heterogeneous catalytic process. The mechanism involves several steps on the surface of the metal catalyst:

Adsorption: Both the this compound molecule and molecular hydrogen (H₂) are adsorbed onto the catalyst surface.

Hydrogen Activation: The H-H bond in H₂ is cleaved, and active hydrogen atoms are bound to the catalyst.

Stepwise Reduction: The nitro group is reduced in a stepwise fashion through several intermediates. A commonly accepted pathway is: Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂)

Desorption: The final product, N,N'-bis(3-aminophenyl)terephthalamide, desorbs from the catalyst surface, freeing the active sites for the next cycle.

Mechanism of Amide Formation (Synthesis):

The synthesis of this compound from 3-nitroaniline and terephthaloyl chloride follows the nucleophilic acyl substitution mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks one of the electrophilic carbonyl carbons of terephthaloyl chloride.

Tetrahedral Intermediate: This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen gains a positive charge.

Leaving Group Departure: The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.

Deprotonation: A base (such as another molecule of aniline (B41778) or a scavenger like pyridine) removes a proton from the nitrogen atom to yield the neutral amide linkage. This process occurs at both ends of the terephthaloyl chloride molecule.

Mechanism of Polyimide Formation:

When the derived N,N'-bis(3-aminophenyl)terephthalamide is reacted with a dianhydride, the mechanism proceeds in two main stages: nih.gov

Poly(amic acid) Formation: The amine group of the diamine attacks the carbonyl group of the dianhydride, leading to the opening of the anhydride ring. This nucleophilic acyl substitution reaction forms an amide and a carboxylic acid. Repetition of this process yields a long-chain, soluble poly(amic acid). acs.org In some cases, particularly with highly basic amines, an ammonium (B1175870) carboxylate salt may form as an intermediate. nih.gov

Imidization: The poly(amic acid) is converted to the final polyimide by cyclodehydration. This is typically achieved by heating the polymer (thermal imidization) or by using chemical dehydrating agents (e.g., a mixture of acetic anhydride and pyridine). This step eliminates water and forms the stable five-membered imide ring. csic.es

Emerging Methodologies and Future Research Perspectives in N,n Bis 3 Nitrophenyl Terephthalamide Research

Development of In-Situ Characterization Techniques for N,N'-bis(3-nitrophenyl)terephthalamide Self-Assembly

The dynamic nature of the self-assembly of this compound into supramolecular structures necessitates advanced in-situ characterization techniques. These methods allow for the real-time observation of molecular aggregation, providing critical insights into the kinetics and thermodynamics of the process. While specific studies on this compound are not yet prevalent, the application of techniques used for similar self-assembling systems offers a clear roadmap for future research.

Future investigations could employ a suite of in-situ spectroscopic and analytical methods to probe the self-assembly of this compound. For instance, in-situ visible, Raman, and infrared spectroscopy can track changes in the electronic and vibrational states of the molecule as it transitions from a solvated state to an aggregated one. nih.gov This can reveal information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the assembly process. nih.gov The use of specialized microfabricated analysis cells with IR-transparent silicon membranes could facilitate such studies, allowing for the analysis of small sample volumes and providing a robust platform for multilayer applications. researchgate.net

Furthermore, techniques like in-situ small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) can provide real-time information about the size, shape, and packing of the assembling nanostructures. These methods are invaluable for understanding the hierarchical self-assembly from individual molecules to larger aggregates. nih.gov

Table 1: Potential In-Situ Characterization Techniques for this compound Self-Assembly

TechniqueInformation GainedPotential Insights for this compound
In-Situ UV-Vis SpectroscopyChanges in electronic absorption and emissionMonitoring aggregation state, formation of H- or J-aggregates
In-Situ Raman/IR SpectroscopyChanges in vibrational modesElucidating the role of hydrogen bonding and other intermolecular interactions nih.gov
In-Situ SAXS/WAXSSize, shape, and packing of nanostructuresDetermining the morphology and crystallinity of self-assembled structures in real-time nih.gov
In-Situ NMR SpectroscopyChanges in chemical environment and molecular mobilityTracking the sol-to-gel transition and the dynamics of molecular association
In-Situ Spectroscopic EllipsometryThickness and optical properties of thin filmsCharacterizing the growth and structure of surface-adsorbed self-assembled monolayers researchgate.net

The data gathered from these in-situ techniques will be instrumental in constructing a comprehensive model of the self-assembly of this compound, paving the way for precise control over its material properties.

High-Throughput Synthesis and Screening Methodologies for this compound Derivatives

To fully explore the structure-property relationships of terephthalamide-based materials, a vast chemical space of derivatives needs to be synthesized and screened. High-throughput methodologies offer a pathway to accelerate this discovery process. While the literature does not yet describe high-throughput synthesis specifically for this compound derivatives, established platforms for other molecular classes provide a strong foundation.

Automated synthesis platforms, including those based on continuous-flow solid-phase synthesis or cartridge-based systems, could be adapted for the rapid production of a library of this compound analogs. youtube.comnih.govrsc.org These systems allow for the systematic variation of the aromatic core, the nitro-substituents, and the introduction of other functional groups. For example, by replacing 3-nitroaniline (B104315) with a variety of substituted anilines in the reaction with terephthaloyl chloride, a diverse library of terephthalamides could be generated.

Once synthesized, these derivatives would need to be screened for their self-assembly properties and responsiveness to stimuli. High-throughput screening (HTS) techniques, often employed in drug discovery, can be repurposed for this task. nih.gov This could involve the use of 96-well plates where the gelation or precipitation of each derivative in different solvents or under various conditions (e.g., temperature, pH) is monitored using automated plate readers.

Table 2: A Hypothetical High-Throughput Workflow for this compound Derivatives

StepMethodologyPurpose
1. Library DesignComputational modelingIn-silico prediction of derivatives with desired properties
2. SynthesisAutomated parallel or flow synthesisRapid generation of a diverse library of terephthalamide (B1206420) derivatives nih.gov
3. Primary ScreeningAutomated gelation/precipitation assaysIdentification of derivatives that form supramolecular structures
4. Secondary ScreeningSpectroscopic and microscopic analysisCharacterization of the morphology and stimuli-responsiveness of promising candidates
5. Data AnalysisMachine learning algorithmsIdentification of structure-property relationships from large datasets

This integrated approach of high-throughput synthesis and screening will be essential for the discovery of new this compound-based materials with tailored functionalities.

Advanced Microscopy Techniques for Morphological Analysis of this compound Assemblies

The morphology of the self-assembled structures of this compound at the nanoscale is critical to its macroscopic properties. Advanced microscopy techniques are indispensable for visualizing these structures in detail. While specific microscopic studies on this compound are limited, the application of techniques used for other polymeric and supramolecular systems highlights the potential avenues for investigation.

Atomic Force Microscopy (AFM) offers complementary information, providing three-dimensional topographical data of the assembled structures on a surface. longdom.org AFM can be used to measure the height, width, and periodicity of self-assembled nanofibers with sub-nanometer resolution. mdpi.com This technique is particularly valuable for studying the early stages of self-assembly and the morphology of thin films.

Table 3: Advanced Microscopy for the Analysis of this compound Assemblies

TechniqueInformation ProvidedApplication to this compound
Transmission Electron Microscopy (TEM)High-resolution 2D projection images of internal structureVisualization of the fibrillar network in organogels, determination of fiber width and entanglement researchgate.net
Scanning Electron Microscopy (SEM)3D surface morphology of bulk materialsImaging the porous structure of dried gels (aerogels), observing the macroscopic alignment of fibers
Atomic Force Microscopy (AFM)High-resolution 3D surface topographyMeasuring the dimensions of individual self-assembled fibers, studying surface-adsorbed structures longdom.org
Cryo-Electron Microscopy (Cryo-EM)High-resolution imaging of vitrified, hydrated samplesObserving the self-assembled structures in their native, solvated state to avoid artifacts from drying
Polarized Optical Microscopy (POM)Birefringence and liquid crystalline phasesDetecting the formation of anisotropic, ordered domains in concentrated solutions or gels rsc.org

The combination of these advanced microscopy techniques will provide a comprehensive understanding of the multiscale structure of this compound assemblies, from the molecular packing to the macroscopic morphology.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The vast and complex datasets generated from high-throughput synthesis and characterization, as well as from computational simulations, necessitate the use of artificial intelligence (AI) and machine learning (ML) to extract meaningful insights. nih.govstrath.ac.uk While the application of AI/ML to this compound is still in its infancy, its potential to accelerate research in this area is immense.

ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized derivatives of this compound. compamed-tradefair.com For example, a model could learn the relationship between the molecular structure of a terephthalamide and its ability to form a gel in a particular solvent. This would enable the in-silico screening of large virtual libraries of compounds to identify the most promising candidates for synthesis. mdpi.comelsevierpure.com

Furthermore, ML can be used to analyze complex data from spectroscopic and microscopic characterization. For instance, image analysis algorithms can automatically extract morphological parameters from SEM or TEM images, while pattern recognition algorithms can identify subtle changes in spectroscopic data that correlate with specific self-assembly behaviors. nih.gov The integration of LLMs and knowledge graphs could also automate the process of retrieving and analyzing reaction data from scientific literature to propose novel synthesis pathways. arxiv.org

Table 4: Potential Applications of AI and ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Predictive ModelingTraining models to predict properties (e.g., gelation, thermal stability) from molecular structure. compamed-tradefair.comAccelerating the discovery of new materials by prioritizing synthetic targets.
Generative DesignUsing generative models to propose novel molecular structures with desired properties.Exploring new regions of chemical space for innovative materials. nih.gov
Automated Data AnalysisDeveloping algorithms for the automated analysis of experimental data (e.g., microscopy images, spectra).Increasing the throughput and objectivity of material characterization.
Retrosynthesis PlanningEmploying AI to devise efficient synthetic routes to target molecules.Streamlining the synthesis of complex terephthalamide derivatives. arxiv.org

The synergy between AI/ML and experimental/computational chemistry is set to revolutionize the design and discovery of new functional materials based on this compound.

Sustainable and Circular Economy Considerations in this compound Lifecycle

In line with the global push towards sustainability, the entire lifecycle of this compound and related materials must be considered from a green chemistry and circular economy perspective. This includes the synthesis, use, and end-of-life of these materials.

The synthesis of this compound typically involves the use of organic solvents and reagents. Future research should focus on developing greener synthetic routes, such as using bio-based solvents, catalysts, or even solvent-free conditions. The principles of green chemistry, such as atom economy and energy efficiency, should guide the development of new synthetic protocols.

Aramids, which share the amide linkage with this compound, are known for their durability, which also presents a challenge for recycling. ispt.eu Developing strategies for the chemical recycling of terephthalamide-based materials is crucial for establishing a circular economy. This could involve depolymerization back to the constituent monomers, which can then be reused to produce new materials. teijinaramid.com

Life Cycle Assessment (LCA) is a systematic methodology to evaluate the environmental impacts associated with all stages of a product's life. evonik.comevonik.com Conducting an LCA for this compound would provide a comprehensive understanding of its environmental footprint, from raw material extraction to disposal or recycling. arkema.combasf.comenneatech.com This would identify hotspots in the lifecycle where improvements can be made to enhance its sustainability. Companies are increasingly making LCA data for polyamides publicly available to promote transparency. evonik.com

Table 5: Sustainability and Circular Economy Strategies for this compound

Lifecycle StageStrategyGoal
SynthesisGreen chemistry approaches (e.g., biocatalysis, flow chemistry)Reduce waste, energy consumption, and use of hazardous substances.
UseDesign for durability and longevityExtend the useful life of materials, reducing the need for replacement. itayho.com
End-of-LifeChemical recycling (depolymerization)Recover monomers for the synthesis of new materials, creating a closed-loop system. teijinaramid.com
OverallLife Cycle Assessment (LCA)Quantify the environmental impact and identify areas for improvement. evonik.comevonik.comarkema.combasf.comenneatech.com

By integrating these sustainable practices and circular economy principles into the research and development of this compound, it is possible to create advanced materials that are not only high-performing but also environmentally responsible.

Conclusion and Future Outlook on N,n Bis 3 Nitrophenyl Terephthalamide Research

Summary of Key Research Findings and Contributions in N,N'-bis(3-nitrophenyl)terephthalamide Chemistry

Research specifically focused on this compound is nascent, with a notable lack of extensive dedicated studies in peer-reviewed literature. The primary available information revolves around its synthesis and basic characteristics, often as part of broader chemical catalogues or comparative studies of related compounds.

The synthesis of this compound is typically achieved through the amidation reaction of terephthaloyl chloride with 3-nitroaniline (B104315). This standard synthetic route is a cornerstone of polyamide chemistry. The compound is identified by the CAS number 34062-85-6. sigmaaldrich.comparchem.comchiralen.com

Key structural features of the molecule include a central terephthalamide (B1206420) core with two pendant 3-nitrophenyl groups. These nitro groups are expected to significantly influence the compound's properties. It is suggested that the presence of 3-nitro groups can create steric and electronic hindrances that may affect its reactivity, particularly in polymerization reactions. Despite this, there is an anticipation that the compound could undergo controlled polycondensation to produce ordered copolymers. The thermal stability of this compound is predicted to be high, with decomposition likely occurring above 300°C.

Identification of Remaining Challenges and Unexplored Avenues in this compound Studies

The most significant challenge in the study of this compound is the foundational gap in dedicated research. While its synthesis is straightforward, a deep and thorough understanding of its properties and potential applications is yet to be established.

Key Unexplored Avenues Include:

Detailed Characterization: Comprehensive spectroscopic analysis, including advanced NMR and mass spectrometry techniques, is needed to fully elucidate its structural and electronic properties.

Crystallographic Data: There is a lack of single-crystal X-ray diffraction data, which would provide definitive insights into its molecular geometry, conformation, and intermolecular interactions in the solid state.

Physical and Chemical Properties: Systematic studies on its solubility in various organic solvents, thermal behavior (including glass transition and melting points), and chemical stability are yet to be performed.

Material Synthesis and Application: The potential of this compound as a monomer for novel high-performance polymers or as a linker in the synthesis of metal-organic frameworks (MOFs) remains largely theoretical.

Proposed Future Research Trajectories for this compound

To unlock the potential of this compound, a structured research approach is necessary. Future investigations should be directed towards building a comprehensive profile of the compound and exploring its utility in materials science.

Proposed Research Directions:

Optimized Synthesis and Purification: Developing and refining the synthesis process to achieve high yields and purity is a crucial first step for obtaining reliable characterization data and for its potential use as a monomer.

Comprehensive Characterization: A full suite of analytical techniques should be employed to characterize the compound, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)

Fourier-Transform Infrared (FTIR) spectroscopy

Mass Spectrometry (MS)

Thermal Analysis (Thermogravimetric Analysis/TGA and Differential Scanning Calorimetry/DSC)

Single-Crystal X-ray Diffraction

Polymerization Studies: Investigation into the polycondensation of this compound with various comonomers to synthesize novel polyamides. The properties of these resulting polymers, such as thermal stability, mechanical strength, and solubility, should be thoroughly evaluated.

Reduction of Nitro Groups: Research into the chemical reduction of the nitro groups to amino groups would transform the molecule into a new diamine monomer. This resulting monomer, N,N'-bis(3-aminophenyl)terephthalamide, could then be used to synthesize a different class of polyamides with potentially enhanced properties like solubility and processability, drawing parallels to the well-studied N,N'-bis(4-aminophenyl)terephthalamide. acs.org

Coordination Chemistry and MOF Synthesis: Exploring its use as an organic linker for the construction of metal-organic frameworks. The presence of nitro groups could influence the framework's topology and introduce specific functionalities, such as selective gas adsorption or catalytic activity.

Broader Impact and Interdisciplinary Implications of this compound Research

The systematic study of this compound has the potential to make a significant impact across several scientific disciplines.

Materials Science: The development of new polymers derived from this compound could lead to materials with tailored properties, such as high thermal resistance, specific optical characteristics, or enhanced mechanical strength, suitable for applications in the aerospace, electronics, and automotive industries.

Polymer Chemistry: Research into its polymerization behavior and the properties of the resulting polymers would contribute to the fundamental understanding of structure-property relationships in aromatic polyamides. The conversion to its amino derivative would provide a new building block for polymer synthesis.

Supramolecular Chemistry and Crystal Engineering: The study of its self-assembly and coordination with metal ions could lead to the design of novel supramolecular architectures and functional metal-organic frameworks with applications in catalysis, sensing, and gas storage. rsc.org

Organic Synthesis: The exploration of the reactivity of the nitro groups could open up new synthetic pathways for functionalizing the molecule, leading to a wider range of derivatives with diverse applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-bis(3-nitrophenyl)terephthalamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via amidation reactions between terephthaloyl chloride derivatives and nitro-substituted aniline precursors. For example, nitro-substituted phenylamines can react with terephthaloyl chloride in anhydrous solvents (e.g., THF or DMF) under reflux conditions. Stoichiometric control (e.g., 2:1 molar ratio of 3-nitroaniline to terephthaloyl chloride) and catalysis with triethylamine improve yield . Purification via recrystallization in DMSO/ethanol mixtures enhances purity. Characterization by 1H^1H-NMR and IR spectroscopy confirms the formation of amide bonds (e.g., peaks at ~1650 cm1^{-1} for C=O stretching) .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving dihedral angles between the central benzene ring and nitro-substituted phenyl groups. For example, related terephthalamide derivatives exhibit dihedral angles of ~11° between aromatic rings, confirmed via SHELX refinement . Hydrogen bonding networks (N–H⋯O and O–H⋯N) can stabilize the crystal lattice, as observed in analogous structures .

Advanced Research Questions

Q. How do electronic effects from nitro groups influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer : The nitro groups act as electron-withdrawing substituents, reducing electron density on the amide oxygen atoms, which may weaken coordination with transition metals (e.g., CoII^{II}, CuII^{II}). Comparative studies with non-nitrated analogues (e.g., N,N'-bis(pyridyl)terephthalamide) reveal differences in MOF topology and stability. For instance, nitro groups may sterically hinder metal-ligand interactions, requiring hydrothermal synthesis at elevated temperatures to achieve stable frameworks .

Q. What computational methods are suitable for predicting the photophysical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets can model charge transfer transitions involving nitro and amide groups. Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimental validation via UV-Vis spectroscopy in DMF solutions is recommended to reconcile computational and empirical data .

Q. How can researchers address contradictions in reported thermal stability data for terephthalamide derivatives?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (N2_2) reveals decomposition profiles. For this compound, decomposition typically initiates at ~300°C due to nitro group instability. Discrepancies may arise from impurities or polymorphic variations. Cross-referencing with Differential Scanning Calorimetry (DSC) and powder XRD data helps identify phase transitions or impurities .

Specialized Applications & Challenges

Q. What role does this compound play in high-performance polymer synthesis?

  • Methodological Answer : The compound serves as a monomer for wholly aromatic polyamides via polycondensation. Nitro groups enhance solubility in polar aprotic solvents (e.g., NMP), facilitating polymerization. Post-polymerization reduction of nitro to amino groups (e.g., using SnCl2_2/HCl) can modify polymer properties for applications in membranes or coatings. Gel permeation chromatography (GPC) monitors molecular weight distribution .

Q. How can researchers mitigate challenges in characterizing hydrogen-bonding networks in nitro-substituted terephthalamides?

  • Methodological Answer : Variable-temperature 1H^1H-NMR in DMSO-d6_6 detects dynamic hydrogen bonding. Solid-state NMR and SCXRD provide complementary data on static interactions. For example, temperature-dependent XRD studies reveal reversible lattice changes under thermal stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.